

Samatasvir Phase II Clinical Trial Data Summary

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Compound Focus: Samatasvir

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The following table summarizes the key efficacy, safety, and pharmacokinetic findings from a Phase II monotherapy study of **Samatasvir** in treatment-naïve patients [1] [2].

Aspect	Details & Results
Study Design	Randomized, double-blind, multiple-dose, placebo-controlled monotherapy for 3 days [1].
Participants	64 treatment-naïve adults with chronic HCV: 34 with Genotype 1 and 30 with Genotypes 2, 3, or 4 [1].
Dosing	Once daily doses of 25 mg, 50 mg, or 100 mg [1].

| **Antiviral Efficacy** | • **Genotype 1a**: Mean max reduction of 3.2-3.6 \log_{10} IU/mL • **Genotype 1b**: Mean max reduction of 3.0-4.3 \log_{10} IU/mL • **Genotype 3**: Mean max reduction of 3.2-3.4 \log_{10} IU/mL • **Genotype 4**: Mean max reduction of 3.6-3.9 \log_{10} IU/mL • **Genotype 2**: Activity dependent on baseline polymorphism (L31: 2.5-4.1 \log_{10} IU/mL; M31: minimal activity) [1]. || **Key Safety Profile** | Well-tolerated. Most common adverse events: constipation, nausea, headache. All events were mild or moderate. No serious adverse events, discontinuations, or concerning patterns in lab work/vital signs [1]. || **Pharmacokinetics** | Long plasma half-life of approximately 20 hours, supporting once-daily dosing [1]. |

Experimental Protocols and Supporting Data

For researchers, the methodologies from the key trials and studies are detailed below.

Clinical Trial Methodology

- **Objective:** To evaluate the antiviral activity, pharmacokinetics, and safety of **Samatasvir** monotherapy [1].
- **Treatment Regimen:** Participants were randomized to receive either a placebo or **Samatasvir** (25, 50, or 100 mg) once daily for 3 days [1].
- **Data Collection:** Plasma samples for measuring HCV RNA levels, pharmacokinetic analysis, and viral sequencing were collected up to Day 10 [1].

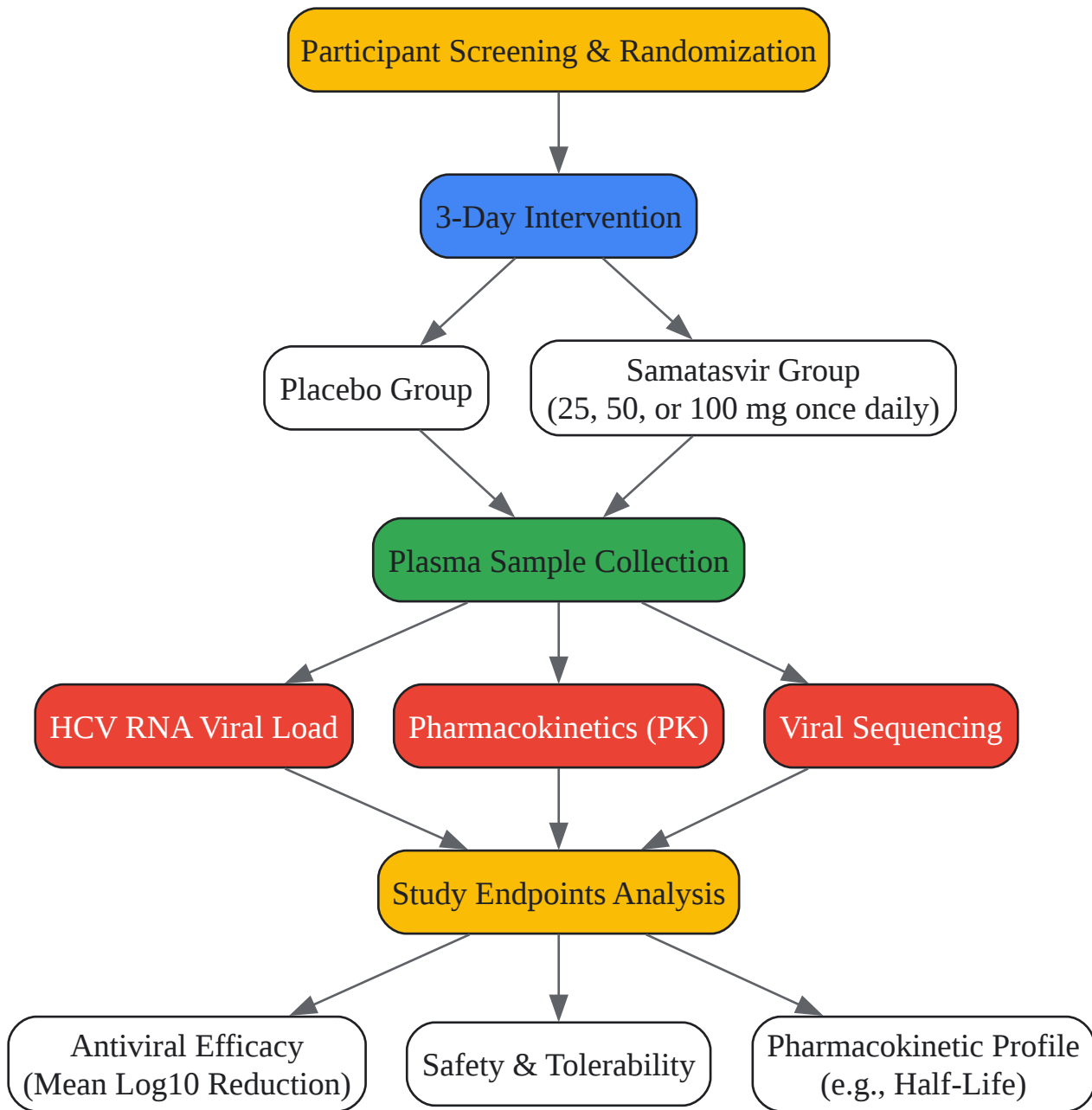
In Vitro Profiling and Resistance

A complementary *in vitro* study provided the mechanistic profile of **Samatasvir** [3]:

- **Potency and Selectivity:** **Samatasvir** demonstrated low-picomolar efficacy (EC50 range: 2-24 pM) against HCV replicons of genotypes 1-5 and a high selectivity index ($>5 \times 10^7$) [3].
- **Resistance Profile:** Resistance selection experiments identified NS5A amino acids 28, 30, 31, 32, and 93 as potential resistance loci. The activity of **Samatasvir** was not affected by resistance mutations to other drug classes (e.g., protease or polymerase inhibitors) [3].
- **Combination Potential:** **Samatasvir** showed an additive effect when combined with interferon-alfa, ribavirin, HCV protease inhibitors, and polymerase inhibitors, indicating its suitability for all-oral DAA combination regimens [3].

Visualized Workflow and Mechanisms

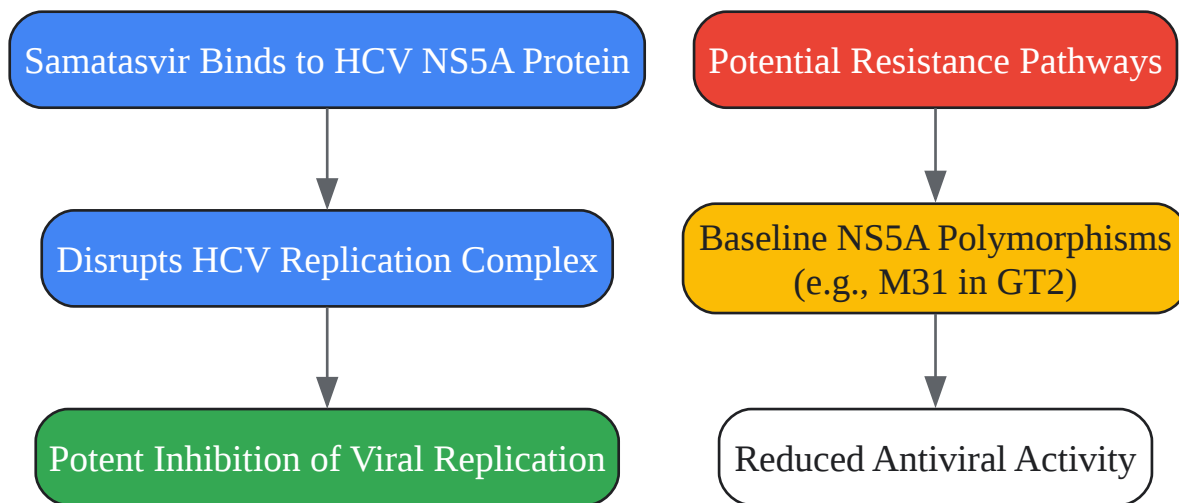
The following diagram illustrates the clinical trial workflow and the mechanism of action of **Samatasvir** based on the study protocols and scientific background.



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Diagram 1: Clinical Trial Workflow and Key Assessments. This diagram outlines the flow of the Phase II clinical trial, from participant screening to the final analysis of efficacy, safety, and pharmacokinetic endpoints [1] [2].

The diagram below illustrates the antiviral mechanism and resistance profile of **Samatasvir**.



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*Diagram 2: Mechanism of Action and Resistance. **Samatasvir** is a pan-genotypic inhibitor of the HCV NS5A protein, disrupting the viral replication complex. However, baseline polymorphisms in NS5A, such as the M31 variant in Genotype 2, can lead to reduced drug activity [1] [3].*

Interpretation and Context for Professionals

- **Pan-Genotypic Promise with a Caveat:** The data confirms **Samatasvir** as a potent, pan-genotypic NS5A inhibitor, but its variable efficacy against **Genotype 2**, dependent on the baseline L31/M31 polymorphism, is a critical consideration for clinical use and highlights the importance of pre-treatment sequencing [1].
- **Ideal for Combination Therapy:** The *in vitro* data shows no cross-resistance with other DAA classes and additive effects in combination, making **Samatasvir** a strong candidate for all-oral DAA regimens [3].
- **Developmental Status:** It is important to note that **Samatasvir** remains an **investigational drug** [4]. The landscape of HCV treatment has evolved since these 2014 studies, with several highly effective combination therapies now approved and available [5].

Suggestions for Further Information

To obtain a more current and complete comparison, you may:

- **Search ClinicalTrials.gov:** Look for later-phase trial results for **Samatasvir** (MK-1894) in combination with other drugs.
- **Review Clinical Guidelines:** Guidelines from bodies like the AASLD or EASL provide comparative recommendations on approved DAA regimens, which can serve as a benchmark.
- **Consult Drug Databases:** Professional resources like Micromedex or UpToDate offer structured, comparative drug analyses.

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